1-Methylimidazolium p-toluenesulfonate

Ionic liquid catalysis Hetero‑Michael addition Green chemistry

1-Methylimidazolium p-toluenesulfonate ([Hmim]OTs; [Mim]TolSO₃; CAS 63458-90-2) is a protic ionic liquid (PIL) constructed from a 1‑methylimidazolium cation and a p‑toluenesulfonate (tosylate) anion. It exhibits the hallmark properties of ILs – negligible vapor pressure, high thermal stability (>300 °C), and tunable solvation – while the protic nature and acidic character of the tosylate group confer Brønsted acidity that is directly exploitable in acid‑catalyzed transformations.

Molecular Formula C11H14N2O3S
Molecular Weight 254.31 g/mol
Cat. No. B1648646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylimidazolium p-toluenesulfonate
Molecular FormulaC11H14N2O3S
Molecular Weight254.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CNC=C1
InChIInChI=1S/C7H8O3S.C4H6N2/c1-6-2-4-7(5-3-6)11(8,9)10;1-6-3-2-5-4-6/h2-5H,1H3,(H,8,9,10);2-4H,1H3
InChIKeyWLWXEDJMZHONIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylimidazolium p-toluenesulfonate: A Protic Ionic Liquid for Acid-Catalyzed and Electrochemical Applications


1-Methylimidazolium p-toluenesulfonate ([Hmim]OTs; [Mim]TolSO₃; CAS 63458-90-2) is a protic ionic liquid (PIL) constructed from a 1‑methylimidazolium cation and a p‑toluenesulfonate (tosylate) anion [1]. It exhibits the hallmark properties of ILs – negligible vapor pressure, high thermal stability (>300 °C), and tunable solvation – while the protic nature and acidic character of the tosylate group confer Brønsted acidity that is directly exploitable in acid‑catalyzed transformations [2]. This dual identity enables true “homogeneous catalysis, two‑phase separation,” distinguishing it from neutral ILs and making it a strategic procurement choice for green‑chemistry laboratories seeking a multifunctional, recyclable reaction medium.

Why Generic Substitution of 1-Methylimidazolium p-toluenesulfonate with Other Ionic Liquids Is Not Advisable


Ionic liquids are often mistakenly treated as interchangeable “green solvents,” yet subtle structural variations in either the cation or the anion can profoundly alter acidity, hydrogen‑bonding capacity, and phase behavior. In the hetero‑Michael addition model reaction, merely swapping the p‑toluenesulfonate anion for hydrogen sulfate ([Hmim]HSO₄) drops the yield from 89 % to 70 %, while neutral ILs such as [Bmim]BF₄ are completely inactive [1]. Similarly, in electrochemical arenesulfonyl fluoride synthesis, the unique ability of [Mim]TolSO₃ to simultaneously act as a cheap electrolyte and a selectivity‑promoting additive cannot be replicated by conventional ILs [2]. These examples illustrate that the exact cation–anion pairing is not a trivial formulation detail; it is the source of the compound’s distinct reactivity, separation behavior, and ultimately its value in procurement decisions.

Quantitative, Comparator‑Based Evidence for the Selection of 1-Methylimidazolium p-toluenesulfonate Over Closest Analogs


Catalytic Yield in Hetero‑Michael Addition: Superior Performance vs. Structurally Analogous Acidic Ionic Liquids

In a controlled head‑to‑head screen, [Hmim]OTs delivered an 89 % GC yield for the model hetero‑Michael addition of ethyl carbamate to cyclohexenone, substantially surpassing the closest acidic IL competitors: [Hmim]BF₄ (71 %), [Hmim]HSO₄ (70 %), PyHSO₄ (50 %), [Bsmim]HSO₄ (62 %), and [Bmim]HSO₄ (53 %), while neutral ILs [Bmim]BF₄ and [Bmim]PF₆ gave no conversion [1].

Ionic liquid catalysis Hetero‑Michael addition Green chemistry

Catalyst Recyclability: Sustained Yield Over Multiple Reuses, Outperforming Non‑Phase‑Separable Systems

[Hmim]OTs was successfully recycled five consecutive times in the hetero‑Michael addition while maintaining yields between 82 % and 89 %, with no significant loss of activity; the liquid‑liquid biphasic separation after reaction allowed simple product decantation [1]. This is in contrast to many traditional homogeneous acid catalysts (e.g., H₂SO₄ or p‑TsOH), which require neutralization and extraction steps that progressively degrade their effectiveness.

Catalyst recovery Recyclability Ionic liquid engineering

Electrochemical Selectivity: [Mim]TolSO₃ Enables Selective Nitroarene Reduction Where Conventional Electrolytes Fail

In the direct electro‑reductive conversion of nitroarenes to arenesulfonyl fluorides, N‑methylimidazolium p‑toluenesulfonate ([Mim]TolSO₃) functions simultaneously as an inexpensive supporting electrolyte and an additive essential for selectivity; without it, the reaction either fails to proceed or gives complex product mixtures. The authors explicitly state that the “key to success” lies in this specific IL, and a wide scope (35 examples, up to 80 % isolated yield) is demonstrated under very mild conditions (room temperature, undivided cell) [1].

Electrosynthesis Selective reduction Ionic liquid electrolyte

Halogen‑Free Composition: Safer Decomposition Profile vs. Fluorinated‑Anion Ionic Liquids

As a protic ionic liquid built solely from C, H, N, O, and S atoms, 1‑methylimidazolium p‑toluenesulfonate avoids the liberation of toxic HF or corrosive halides upon thermal degradation, in contrast to the widely used imidazolium ILs bearing [BF₄]⁻, [PF₆]⁻, or [NTf₂]⁻ anions, which are known to release HF under elevated temperatures or hydrolytic conditions [REFS-1, REFS-2].

Halogen‑free ionic liquids Safety Thermal decomposition

High‑Impact Application Scenarios for 1‑Methylimidazolium p‑toluenesulfonate Driven by Evidence


Acid‑Catalyzed Hetero‑Michael Additions Under Solvent‑Free, Room‑Temperature Conditions

Based on the direct head‑to‑head yield comparison (89 % vs. ≤71 % for analogs) and the five‑cycle reuse stability, this IL is the catalyst of choice for C–N, C–S, and C–O bond‑forming Michael additions. It enables solvent‑free operation, simple product separation by decantation, and catalyst recovery without acidic waste streams [3].

Electrochemical Synthesis of Sulfonyl Fluorides from Nitroarenes

The IL’s dual role as a cost‑effective supporting electrolyte and a selectivity‑promoting additive directly enables the otherwise elusive direct electro‑reductive fluorosulfonylation of nitroarenes. Laboratories engaged in click‑chemistry precursor synthesis or medicinal‑chemistry building‑block preparation will benefit from the mild conditions and broad substrate scope [3].

Halogen‑Free Biphasic Hydroformylation of Higher Olefins

The tosylate‑based imidazolium ILs provide a halogen‑free platform for Rh‑catalyzed hydroformylation of long‑chain olefins, overcoming the solubility limitations of TPPTS ligand in [bmim]BF₄ and [bmim]PF₆ that previously restricted industrial adoption. The catalyst‑IL phase can be reused multiple times without significant loss of activity or aldehyde chemoselectivity [3].

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